Isotridecanoic acid

Description

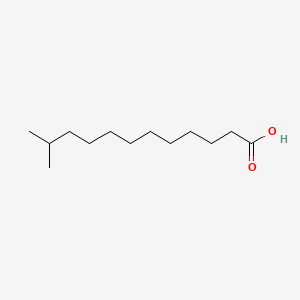

Isotridecanoic acid, also known as 3,5,5-trimethylheptanoic acid, is a branched-chain saturated fatty acid with the chemical formula C13H26O2 and a molecular weight of 214.34 g/mol . It is a colorless to light yellow liquid at room temperature with a distinctive odor. This compound is characterized by its low volatility and high vapor pressure. It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water .

Structure

3D Structure

Properties

IUPAC Name |

11-methyldodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOLDWZBFABPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067099 | |

| Record name | Isotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25448-24-2, 5681-98-1 | |

| Record name | Isotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotridecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-Methyllauric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing isotridecanoic acid is through the oxidation of n-tridecanol (tridecanol). This process involves the use of oxidizing agents to convert tridecanol into this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced via the caustic oxidation of isotridecyl alcohol. This method involves the oxidation of the complex residue from the isotridecyl alcohol process, resulting in a mixture of highly branched, liquid carboxylic acids . The process is conducted under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isotridecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce different carboxylic acids.

Esterification: Reacting this compound with alcohols in the presence of acid catalysts forms esters.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Oxidation: Produces various carboxylic acids.

Esterification: Forms esters, which are used in fragrances and flavorings.

Reduction: Yields alcohols, which can be used in various industrial applications.

Scientific Research Applications

Chemical Properties and Structure

Isotridecanoic acid is structurally characterized by a methyl group substitution at the 11th carbon of dodecanoic acid (lauric acid). Its branched structure contributes to its distinctive physical and chemical properties, making it suitable for specific applications in industries such as cosmetics, food, and pharmaceuticals .

Fatty Acid Composition Studies

This compound has been identified as a significant component in the fatty acid profiles of various microorganisms. For instance, studies have shown that iso-branched fatty acids, including this compound, play a crucial role in the adaptation of certain bacteria to cold environments. This adaptation is vital for understanding microbial ecology and the biochemical pathways involved in lipid metabolism .

Biomarker in Environmental Studies

The isotopic composition of fatty acids, including this compound, can serve as a biomarker for studying carbon cycling in aquatic ecosystems. Research indicates that analyzing the δ¹³C values of specific fatty acids can provide insights into the sources of organic matter in marine and freshwater environments . This application is particularly relevant in ecological studies aimed at understanding nutrient dynamics and ecosystem health.

Cosmetic and Personal Care Products

This compound is utilized in the formulation of cosmetic products due to its emollient properties. It helps improve skin texture and moisture retention, making it a valuable ingredient in lotions and creams. Its safety profile has been assessed, indicating that it can be safely used in topical applications .

Food Industry

As a food additive, this compound can be employed as a flavoring agent or emulsifier due to its ability to stabilize mixtures of oil and water. Its application in food technology is supported by its compatibility with various food matrices and regulatory approvals for use in food products .

Lubricants and Coatings

The unique properties of this compound make it suitable for use in lubricants and coatings. Its branched structure provides enhanced fluidity at lower temperatures while maintaining stability at higher temperatures. This characteristic is beneficial for formulating high-performance lubricants used in industrial applications .

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive to modify the properties of polymers. Its incorporation into polymer matrices can enhance flexibility, durability, and resistance to environmental degradation, making it suitable for applications in packaging materials and automotive components .

Case Study 1: Microbial Adaptation Research

A study investigating the fatty acid composition of Chryseobacterium frigidisoli highlighted the role of this compound as a predominant fatty acid contributing to cold adaptation mechanisms. The findings underscore the importance of branched-chain fatty acids in microbial survival under extreme conditions .

Case Study 2: Environmental Biomarkers

Research on carbon isotopes within aquatic ecosystems demonstrated that this compound could serve as an effective biomarker for tracking organic matter sources. The study provided evidence that specific fatty acids correlate with phytoplankton productivity, thus aiding ecological assessments .

Mechanism of Action

Isotridecanoic acid exerts its effects primarily through its interaction with biological membranes and enzymes. It acts as a phospholipase A2 inhibitor, which regulates the release of arachidonic acid, a precursor of prostaglandins and leukotrienes involved in inflammatory responses . This inhibition helps modulate inflammation and maintain cellular homeostasis.

Comparison with Similar Compounds

Isotridecanoic acid is unique due to its branched-chain structure, which distinguishes it from other straight-chain fatty acids. Similar compounds include:

Tridecanoic acid (n-tridecanoic acid): A straight-chain saturated fatty acid with the formula C13H26O2.

Dodecanoic acid (lauric acid): A straight-chain saturated fatty acid with the formula C12H24O2.

Tetradecanoic acid (myristic acid): A straight-chain saturated fatty acid with the formula C14H28O2.

The branched structure of this compound imparts unique physical and chemical properties, such as lower melting points and different reactivity patterns, compared to its straight-chain counterparts .

Biological Activity

Isotridecanoic acid, a branched-chain fatty acid, is gaining attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the compound's biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a saturated fatty acid with a branched structure. Its unique configuration contributes to its distinct biological properties compared to linear fatty acids. The presence of branched chains influences its solubility, membrane interaction, and overall biological activity.

Antimicrobial Activity

In Vitro Studies

Research has shown that this compound exhibits significant antimicrobial properties. A study by Galbraith et al. demonstrated that saturated fatty acids, including this compound, can disrupt bacterial cell membranes, leading to cell death through mechanisms such as the inhibition of the electron transport chain .

Case Study: Antibacterial Efficacy

A study focused on the antibacterial activity of this compound methyl ester (TAME) against gastrointestinal pathogens like Enterococcus faecalis and Salmonella enterica. The results indicated that TAME caused significant cellular leakage and morphology disruption at concentrations of 375 μg/ml and 750 μg/ml, respectively . Scanning electron microscopy (SEM) revealed extensive cell rupture, confirming the compound's efficacy in disrupting bacterial integrity.

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Fatty acids can modulate inflammatory responses by influencing cytokine production and immune cell function. Studies suggest that branched-chain fatty acids may reduce inflammation markers in various models, although specific data on this compound remains limited.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Biofilm Formation : Similar to other fatty acids, this compound may inhibit biofilm formation in pathogenic bacteria, reducing their virulence .

- Synergistic Effects : In combination with antibiotics like ampicillin, this compound demonstrates synergistic effects that enhance antibacterial efficacy .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other fatty acids:

| Fatty Acid | Antimicrobial Activity | Anti-inflammatory Effects | Synergistic Potential |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Lauric Acid | High | High | Yes |

| Myristic Acid | Moderate | Low | Yes |

| Palmitic Acid | Low | Moderate | No |

Q & A

Q. What are the standard laboratory synthesis protocols for isotridecanoic acid, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via oxidation of iso-tridecanol using catalysts like KMnO₄ or CrO₃ under controlled acidic conditions. Purification involves fractional distillation (for liquid phases) or recrystallization in non-polar solvents. Purity optimization requires monitoring reaction kinetics (e.g., via TLC or GC-MS) and iterative refinement of solvent ratios and temperature gradients . Ensure detailed documentation of catalyst concentrations and reflux times to enhance reproducibility, as per journal guidelines for experimental protocols .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for branching analysis (e.g., δ 1.2–1.5 ppm for methyl groups), and Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate stretching bands (~1700 cm⁻¹). Validate purity via differential scanning calorimetry (DSC) to assess melting point consistency and compare against literature values .

Q. How can researchers establish reliable calibration curves for quantifying this compound in environmental matrices?

Methodological Answer: Prepare serial dilutions in a solvent matching the sample matrix (e.g., hexane for lipid-rich environments). Use internal standards (e.g., deuterated fatty acids) to correct for extraction efficiency. Validate linearity across 5–7 concentration points (R² ≥ 0.995) and perform spike-recovery tests at low, medium, and high concentrations. Document limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer: Conduct comparative analysis using standardized solvents (e.g., CDCl₃) and controlled pH conditions. Employ density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data. Collaborate across labs to verify results using identical instrumentation settings, and report metadata (e.g., magnetic field strength, temperature) to ensure reproducibility .

Q. What experimental designs are critical for studying this compound’s role in marine carbon cycling?

Methodological Answer: Use mesocosm experiments with controlled CO₂ levels to simulate ocean acidification. Employ isotopic labeling (¹³C) to trace metabolic pathways in microbial communities. Analyze dissolved organic carbon (DOC) via high-resolution mass spectrometry (HRMS) and correlate with microbial respiration rates. Adhere to metadata standards for sampling protocols and equipment calibration .

Q. How can discrepancies between theoretical predictions and experimental observations of this compound’s surface activity be addressed?

Methodological Answer: Perform multi-scale molecular dynamics (MD) simulations incorporating solvent effects and interfacial tension parameters. Experimentally validate using pendant drop tensiometry under varied pH and ionic strength. Use ANOVA to identify significant deviations and refine force field parameters in computational models iteratively .

Q. What strategies mitigate methodological biases when evaluating this compound’s effects on benthic microbial communities?

Methodological Answer: Design microcosm experiments with sediment cores from diverse benthic zones. Use metagenomic sequencing (16S rRNA) to assess taxonomic shifts and qPCR to quantify functional genes (e.g., alkB for hydrocarbon degradation). Apply multivariate statistics (e.g., PERMANOVA) to distinguish treatment effects from natural variability. Include negative controls with sterile sediments to identify contamination .

Methodological Frameworks

- For hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions about this compound’s environmental persistence or toxicity .

- For data contradiction analysis : Use TRIZ-based contradiction matrices to systematically evaluate experimental parameters (e.g., sensitivity vs. specificity in detection methods) .

Key Physicochemical Parameters for Modeling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.